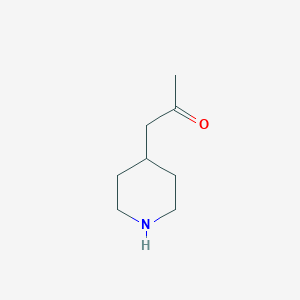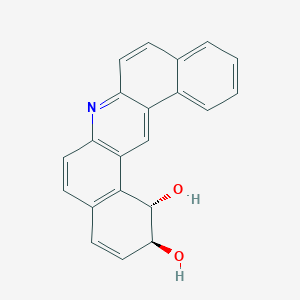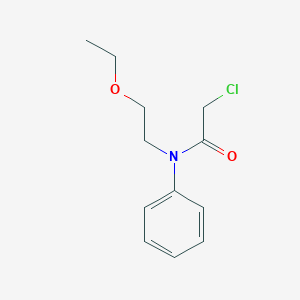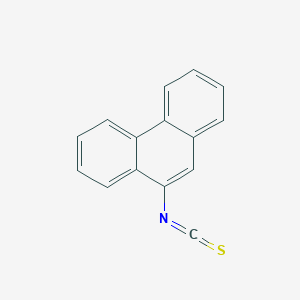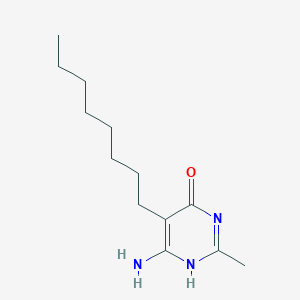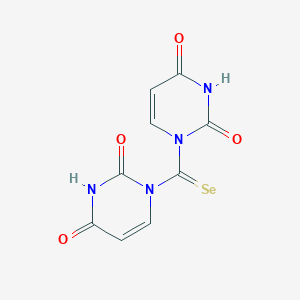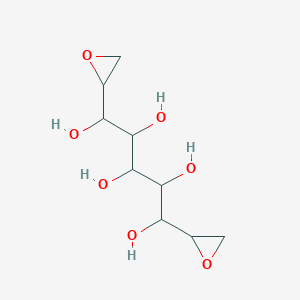
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a powerful oxidizing agent that has been used in various chemical reactions, including the synthesis of organic compounds and the oxidation of alcohols.
Mechanism Of Action
The mechanism of action of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the transfer of an oxygen atom to the substrate molecule. The oxygen atom is transferred from the dioxirane group to the substrate molecule, resulting in the oxidation of the substrate. This mechanism is highly efficient and selective, making 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol a valuable oxidizing agent in organic synthesis.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. However, it has been reported that it may have toxic effects on living organisms. Therefore, caution should be taken when handling this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is its high efficiency and selectivity in oxidizing various substrates. It is also relatively easy to synthesize and purify. However, one of its limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. One area of research could be the development of more efficient and selective oxidizing agents for organic synthesis. Additionally, further research could be done on the biochemical and physiological effects of this compound to better understand its potential toxicity. Finally, research could be done on the potential applications of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol in the production of new chemicals and materials.
Synthesis Methods
The synthesis of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the reaction of Oxone (potassium peroxymonosulfate) with 1,2,3,4,5-pentanepentanol. The reaction is carried out in an aqueous solution at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol.
Scientific Research Applications
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol has been used in various scientific research applications. One of its most significant applications is in the synthesis of organic compounds. It has been used to oxidize alcohols to aldehydes and ketones, which are essential building blocks in organic synthesis. Additionally, it has been used in the synthesis of epoxides, which are important intermediates in the production of various chemicals.
properties
CAS RN |
108354-43-4 |
|---|---|
Product Name |
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol |
Molecular Formula |
C9H16O7 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H16O7/c10-5(3-1-15-3)7(12)9(14)8(13)6(11)4-2-16-4/h3-14H,1-2H2 |
InChI Key |
LUCBFMMOZUJPIX-UHFFFAOYSA-N |
SMILES |
C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |
Canonical SMILES |
C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |
synonyms |
1,5-dioxiranyl-1,2,3,4,5-pentanepentanol WF 3405 WF-3405 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





